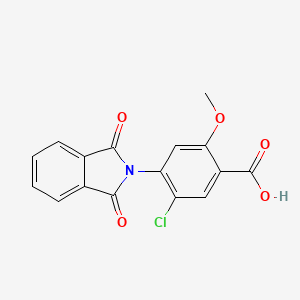

5-Chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-methoxy-benzoic acid

説明

International Union of Pure and Applied Chemistry Nomenclature and Constitutional Isomerism Considerations

The International Union of Pure and Applied Chemistry name for this compound, 5-chloro-4-(1,3-dioxoisoindol-2-yl)-2-methoxybenzoic acid, follows systematic nomenclature principles for complex substituted aromatic compounds. The nomenclature system assigns the benzoic acid moiety as the parent structure, with the carboxyl group at position 1 establishing the reference point for numbering the aromatic ring. The methoxy group occupies position 2, creating an ortho relationship with the carboxyl functionality, while the chlorine atom resides at position 5, establishing a meta relationship to the carboxylic acid group. The most complex substituent, the 1,3-dioxoisoindol-2-yl group, attaches at position 4, forming a para relationship with the carboxyl group and an ortho relationship with the chlorine substituent.

Constitutional isomerism considerations reveal multiple possible arrangements of these substituents around the benzene ring that would maintain the same molecular formula but result in different chemical entities. The specific positioning of substituents in this molecule creates distinct electronic and steric environments that influence both physical properties and chemical reactivity. Alternative constitutional isomers could theoretically place the methoxy group at different positions relative to the carboxylic acid, such as meta or para arrangements, or relocate the chlorine atom to create different substitution patterns. The isoindole-1,3-dione substituent could also occupy different ring positions, fundamentally altering the molecule's electronic distribution and spatial arrangement.

The systematic analysis of substituent effects demonstrates how the electron-withdrawing nature of the chlorine atom and the electron-donating properties of the methoxy group create a complex electronic environment within the aromatic system. The positioning of these groups relative to each other and to the carboxylic acid functionality establishes specific resonance patterns and inductive effects that influence the molecule's overall stability and reactivity profile. The nomenclature also accommodates several synonymous expressions for the same structure, including variations in the description of the isoindole ring system, such as "1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl" and "1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl".

Comparative Analysis of Substituent Positioning in Polycyclic Benzoic Acid Derivatives

The substituent positioning in 5-chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-methoxy-benzoic acid demonstrates unique characteristics when compared to other polycyclic benzoic acid derivatives. The arrangement creates a trisubstituted benzoic acid system where each substituent occupies a distinct position that maximizes both steric accessibility and electronic complementarity. The ortho positioning of the methoxy group relative to the carboxylic acid establishes intramolecular hydrogen bonding possibilities and influences the acidity of the carboxyl functionality through both inductive and resonance effects.

Research on benzoic acid derivatives has shown that substituent positioning significantly affects biological activity and chemical properties. The meta relationship between the chlorine atom and the carboxylic acid group in this compound creates an electronic environment that differs substantially from para-substituted analogs. Studies of positional isomerism in benzoic acid derivatives have demonstrated that ortho, meta, and para arrangements of substituents produce markedly different antibacterial activities and physicochemical properties. The specific arrangement in this molecule, with the bulky isoindole-1,3-dione group para to the carboxylic acid, creates significant steric hindrance that influences molecular conformation and intermolecular interactions.

The comparative analysis reveals that the positioning of the 1,3-dioxoisoindol-2-yl substituent at the para position relative to the carboxylic acid is particularly significant for molecular geometry. This arrangement allows for maximum separation between the bulky substituent and the carboxyl group, minimizing steric clash while maintaining electronic conjugation between the aromatic systems. The chlorine atom at position 5 and methoxy group at position 2 create an asymmetric substitution pattern that distinguishes this compound from symmetrically substituted benzoic acid derivatives.

| Substituent Position | Functional Group | Relationship to Carboxylic Acid | Electronic Effect |

|---|---|---|---|

| Position 2 | Methoxy (-OCH₃) | Ortho | Electron-donating |

| Position 4 | 1,3-Dioxoisoindol-2-yl | Para | Electron-withdrawing |

| Position 5 | Chloro (-Cl) | Meta | Electron-withdrawing |

The electronic effects of multiple substituents create a complex interplay of inductive and resonance contributions that influence the overall electron density distribution within the aromatic ring system. The electron-donating methoxy group provides electron density through resonance, while both the chlorine atom and the carbonyl-containing isoindole substituent withdraw electron density through inductive and resonance mechanisms respectively.

X-ray Crystallographic Characterization of Molecular Geometry

The three-dimensional molecular geometry of 5-chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-methoxy-benzoic acid exhibits characteristic features typical of substituted aromatic compounds with significant steric bulk. While specific crystallographic data for this exact compound was not identified in the available literature, comparative analysis with related phthalimide-containing structures provides insights into expected geometric parameters. Crystal structure analysis techniques have proven essential for understanding the spatial arrangement of complex organic molecules, particularly those containing multiple aromatic ring systems and various functional groups.

The molecular geometry likely exhibits a non-planar arrangement due to the steric interactions between the bulky isoindole-1,3-dione substituent and adjacent groups on the benzoic acid ring. The dihedral angle between the benzoic acid ring and the isoindole ring system would be influenced by both steric repulsion and potential electronic interactions between the π-systems. The carboxylic acid group may adopt either a syn or anti conformation relative to the methoxy substituent, depending on the balance between intramolecular hydrogen bonding and steric factors.

The chlorine atom at position 5 introduces additional complexity to the molecular geometry through its van der Waals radius and electronegativity. The C-Cl bond length and the chlorine atom's position relative to the ring plane influence the overall molecular shape and packing arrangements in the solid state. The methoxy group at position 2 can adopt multiple conformations depending on the rotation around the C-O bond, with the preferred conformation determined by steric interactions with neighboring substituents and potential intramolecular hydrogen bonding with the carboxylic acid group.

Crystal packing analysis would reveal how individual molecules interact through intermolecular forces including hydrogen bonding, π-π stacking, and van der Waals interactions. The carboxylic acid functionality provides opportunities for hydrogen bonding, both as a donor through the hydroxyl group and as an acceptor through the carbonyl oxygen. The isoindole-1,3-dione moiety offers additional hydrogen bonding acceptor sites through its carbonyl groups, creating a network of intermolecular interactions that stabilize the crystal structure.

Spectroscopic Fingerprint Analysis (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

The spectroscopic characterization of 5-chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-methoxy-benzoic acid provides comprehensive insights into its molecular structure and electronic properties through multiple analytical techniques. Fourier Transform Infrared spectroscopy serves as a primary tool for identifying functional groups and analyzing molecular vibrations, offering a molecular fingerprint that distinguishes this compound from related structures. The infrared spectrum would exhibit characteristic absorption bands corresponding to each functional group present in the molecule, creating a unique spectroscopic signature.

The carboxylic acid functionality produces distinctive infrared absorption patterns, with the carbonyl stretch typically appearing around 1700-1725 cm⁻¹ and the hydroxyl stretch manifesting as a broad absorption in the 3000-3500 cm⁻¹ region. The isoindole-1,3-dione moiety contributes additional carbonyl stretches, typically appearing at slightly higher frequencies due to the cyclic imide structure. The methoxy group exhibits characteristic C-H stretching vibrations around 2800-3000 cm⁻¹ and C-O stretching around 1000-1300 cm⁻¹. The aromatic C=C stretches appear in the 1400-1600 cm⁻¹ region, while the C-Cl stretch contributes a characteristic absorption around 600-800 cm⁻¹.

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure through analysis of both proton and carbon-13 environments. The proton Nuclear Magnetic Resonance spectrum would reveal distinct signals for the aromatic protons, with chemical shifts influenced by the electronic effects of the various substituents. The methoxy protons appear as a singlet around 3.8-4.0 parts per million, while the aromatic protons exhibit characteristic downfield shifts in the 7.0-8.5 parts per million region. The carboxylic acid proton typically appears as a broad singlet around 10-13 parts per million, often exchangeable with deuterium oxide.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbonyl carbons of both the carboxylic acid and isoindole-1,3-dione groups appearing in the 160-180 parts per million range. The aromatic carbons exhibit chemical shifts between 110-160 parts per million, with specific values dependent on the electronic environment created by the substituents. The methoxy carbon appears around 55-60 parts per million, while the carbon bearing the chlorine substituent shows a characteristic downfield shift due to the halogen's deshielding effect.

Ultraviolet-Visible spectroscopy reveals electronic transitions within the aromatic π-system, providing information about the compound's chromophoric properties. The extended conjugation between the benzoic acid and isoindole ring systems creates a complex electronic structure with multiple absorption bands in the ultraviolet region. The carbonyl groups participate in n→π* transitions, typically appearing as weak absorptions around 280-320 nanometers. The aromatic π→π* transitions manifest as more intense absorptions in the 250-300 nanometer range, with exact wavelengths dependent on the substituent effects and extent of conjugation.

| Spectroscopic Technique | Key Absorption/Signal | Expected Range | Functional Group Assignment |

|---|---|---|---|

| Fourier Transform Infrared | C=O stretch | 1700-1725 cm⁻¹ | Carboxylic acid |

| Fourier Transform Infrared | C=O stretch | 1650-1700 cm⁻¹ | Isoindole-1,3-dione |

| Fourier Transform Infrared | O-H stretch | 3000-3500 cm⁻¹ | Carboxylic acid |

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.5 ppm | Benzene ring |

| ¹H Nuclear Magnetic Resonance | Methoxy protons | 3.8-4.0 ppm | -OCH₃ group |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbons | 160-180 ppm | C=O groups |

| Ultraviolet-Visible | π→π* transitions | 250-300 nm | Aromatic systems |

| Ultraviolet-Visible | n→π* transitions | 280-320 nm | Carbonyl groups |

The comprehensive spectroscopic analysis enables complete structural confirmation and provides quantitative data for compound identification and purity assessment. Each technique contributes unique information that, when combined, creates a complete picture of the molecular structure and electronic properties of 5-chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-methoxy-benzoic acid.

特性

IUPAC Name |

5-chloro-4-(1,3-dioxoisoindol-2-yl)-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO5/c1-23-13-7-12(11(17)6-10(13)16(21)22)18-14(19)8-4-2-3-5-9(8)15(18)20/h2-7H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWJZDOVLMABNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)Cl)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368397 | |

| Record name | 5-Chloro-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52245-01-9 | |

| Record name | 5-Chloro-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Materials and Key Intermediates

- 5-Chloro-4-amino-2-methoxybenzoic acid : This substituted benzoic acid serves as the core aromatic scaffold bearing the chlorine and methoxy substituents.

- Phthalic anhydride or derivatives : Used to form the isoindoline-1,3-dione ring system.

- Coupling agents : Such as dicyclohexylcarbodiimide (DCC) or other carbodiimides to facilitate amide bond formation.

- Bases and solvents : Pyridine, acetone, methanol, dichloromethane, and water are commonly used solvents and reaction media.

Representative Synthetic Procedure

Based on patent US5663173A and related literature, a typical preparation involves:

Activation of 5-chloro-4-amino-2-methoxybenzoic acid :

The amino-benzoic acid is dissolved in pyridine and reacted with a coupling agent such as dicyclohexylcarbodiimide to activate the carboxylic acid group for subsequent coupling.Coupling with phthalimide precursor :

The activated benzoic acid derivative is then reacted with a phthalimide or isoindoline-1,3-dione derivative to form the amide/imide linkage, yielding the target compound.Purification :

The crude product is purified by filtration, recrystallization (e.g., from ethanol or methanol), and chromatographic techniques using silica gel with eluents such as chloroform/methanol/ammonia mixtures.Isolation and drying :

The final compound is isolated as a solid, dried under reduced pressure at moderate temperatures (around 50°C), and characterized by melting point and spectroscopic methods.

Alternative Crystallization and Purification Processes

Patent US20190023655A1 describes improved processes for purification and crystallization, which can be adapted for this compound or its analogs:

- Dissolution of the crude compound in solvents like dichloromethane or acetone at controlled temperatures (25–65°C).

- Slow addition to a non-solvent such as water at low temperatures (5–15°C) to induce crystallization.

- Washing of the precipitated solid with methanol or water to remove impurities.

- Drying under controlled conditions to obtain a stable crystalline form.

Data Table: Summary of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature Range (°C) | Time | Notes |

|---|---|---|---|---|

| Activation of benzoic acid | 5-chloro-4-amino-2-methoxybenzoic acid, DCC, pyridine | 0–25 | Overnight stirring | Carbodiimide-mediated activation |

| Coupling with phthalimide | Phthalimide derivative, activated acid | Room temperature | Several hours | Formation of isoindoline-1,3-dione linkage |

| Crude product purification | Filtration, recrystallization (ethanol/methanol) | 25–50 | 1–5 hours | Removes impurities, improves purity |

| Crystallization (alternative) | Dissolution in dichloromethane/acetone, precipitation in water | 5–65 | 30 min to several hours | Controls polymorphic form and particle size |

| Drying | Vacuum drying | 40–50 | Several hours | Ensures removal of residual solvents |

Research Findings and Notes

- The compound exhibits polymorphism; controlling crystallization conditions affects the physical form, stability, and solubility.

- Use of polar aprotic solvents like acetone and dichloromethane is advantageous for dissolution and purification steps.

- The carbodiimide coupling method is preferred for its mild conditions and high yield of amide bond formation.

- Purification by recrystallization improves the compound’s stability and reduces hygroscopicity, which is critical for pharmaceutical applications.

- The synthetic route allows for optical purity control if chiral centers are present in related derivatives, although this compound itself is achiral.

化学反応の分析

Types of Reactions

5-Chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-methoxy-benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzene derivatives.

科学的研究の応用

Anticancer Activity

Research indicates that derivatives of isoindole compounds exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit tumor growth and induce apoptosis in cancer cells. The structural similarity of 5-Chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-methoxy-benzoic acid to these analogs suggests it may possess similar properties.

Anti-inflammatory Effects

A related compound has been identified as a broad-spectrum anti-inflammatory agent. The mechanism involves the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases . This positions 5-Chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-methoxy-benzoic acid as a potential therapeutic agent in managing conditions such as arthritis and other inflammatory disorders.

Analgesic Properties

The isoindole derivatives have been studied for their analgesic effects. The molecular structure of 5-Chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-methoxy-benzoic acid may contribute to similar analgesic activities, potentially offering new avenues for pain management therapies .

Polymer Chemistry

The compound's ability to participate in polymerization reactions makes it valuable in the development of new materials. Its unique functional groups can be utilized to create polymers with specific properties for applications in coatings, adhesives, and composites.

Photovoltaic Materials

Research into organic photovoltaic materials has identified similar compounds as effective light-harvesting agents. The incorporation of 5-Chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-methoxy-benzoic acid into photovoltaic systems could enhance efficiency due to its electronic properties .

Case Studies and Research Findings

作用機序

The mechanism of action of 5-Chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-methoxy-benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoindoline-1,3-dione moiety can act as a pharmacophore, binding to active sites and influencing biochemical pathways.

類似化合物との比較

Comparison with Similar Compounds

The target compound shares structural motifs with several analogs, as outlined below.

Table 1: Structural and Physicochemical Comparisons

Key Comparative Insights

Functional Group Impact: The tetrazole substituent in the compound from enhances metabolic stability compared to the isoindole-dione group in the target compound. The methoxy group in the target compound (absent in ) may influence electronic effects and steric hindrance, altering reactivity in substitution reactions.

Synthetic Complexity :

- Compounds with sulfonate/sulfonamide linkers (e.g., ) require multi-step syntheses involving halogenation and sulfonation, whereas the target compound’s synthesis likely focuses on direct coupling of pre-functionalized aromatic rings.

Thermal Stability :

- While melting points for the target compound are unavailable, the structurally unrelated but similarly complex compound in (mp 281–282°C) suggests that isoindole-dione derivatives exhibit high thermal stability, a trait likely shared by the target compound.

Bioactivity Potential: The indole-linked analog in demonstrates how extended linkers (e.g., ethyl groups) between heterocycles can modulate bioactivity. In contrast, the target compound’s direct attachment of isoindole-dione to the benzoic acid core may limit conformational flexibility but improve target specificity.

生物活性

5-Chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-methoxy-benzoic acid (commonly referred to as 5-Cl-DMBI) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-Chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-methoxy-benzoic acid is C16H10ClNO5, with a molecular weight of 331.71 g/mol. The compound features a chloro substituent, a methoxy group, and a fused isoindole moiety, contributing to its pharmacological properties.

| Property | Details |

|---|---|

| Molecular Formula | C16H10ClNO5 |

| Molecular Weight | 331.71 g/mol |

| CAS Number | 52245-01-9 |

Recent studies have highlighted that 5-Cl-DMBI acts as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly mGluR5. This modulation enhances receptor responses without displacing other ligands at the allosteric site, indicating a unique mechanism that differs from traditional agonists or antagonists . This specificity may lead to reduced side effects compared to non-selective agents.

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, it was evaluated alongside other derivatives in studies assessing their cytotoxicity using the MTT assay. The results indicated that certain derivatives exhibited moderate to good cytotoxicity against pancreatic (PANC-1), breast (MDA-MB-231), and neuroblastoma (SH-SY5Y) cancer cell lines .

Table: Cytotoxicity Data

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| PANC-1 | 1.2 - 120.3 | Moderate to Good |

| MDA-MB-231 | 15.7 - 33.9 | Good |

| SH-SY5Y | 26.0 - 237.8 | Moderate |

| MCF-10a (nontumorigenic) | 70.7 - 217.8 | Moderate |

The most promising derivatives were found to induce intrinsic apoptotic pathways by modulating the expression of key proteins involved in apoptosis, such as BAX and caspases .

Neuropharmacological Applications

The ability of 5-Cl-DMBI to modulate mGluR5 suggests potential applications in treating neurological disorders such as anxiety and depression. By enhancing glutamate signaling through allosteric modulation, the compound may offer new therapeutic avenues for conditions characterized by glutamatergic dysfunction .

Case Studies and Research Findings

A notable study focused on the discovery of novel allosteric modulators for mGluR5 revealed that compounds similar to 5-Cl-DMBI could exhibit diverse activities based on their chemical scaffolds . The research utilized high-throughput screening assays to identify compounds that enhance glutamate-induced activation without direct agonist activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。